molecular formula C11H17N3 B7868361 1-(4-tert-Butylphenyl)guanidine

1-(4-tert-Butylphenyl)guanidine

Cat. No. B7868361
M. Wt: 191.27 g/mol
InChI Key: DSOKWLKBYFUNEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-Butylphenyl)guanidine is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization :

    • A study by Kim and Qian (1993) developed an efficient method for the formation of bis-Boc protected guanidine using N,N′-di-(tert-butoxycarbonyl)thiourea, applicable in the synthesis of amino compounds that are sterically or electronically deactivated (Kim & Qian, 1993).
    • Elorriaga et al. (2012) synthesized new alkylimido niobium complexes supported by guanidinate ligands, including 2-(4-(tert-butyl)phenyl)-1,3-diisopropylguanidine, showcasing their reactivity and potential in organometallic chemistry (Elorriaga et al., 2012).
  • Polymerization and Material Science :

    • Jaffredo, Carpentier, and Guillaume (2012) explored the use of guanidine as an organocatalyst for the polymerization of β-butyrolactone, demonstrating its effectiveness in producing poly(3-hydroxybutyrate)s with controlled molecular features (Jaffredo, Carpentier, & Guillaume, 2012).
  • Pharmaceutical and Therapeutic Applications :

    • Murtaza et al. (2011) investigated N,N',N''-trisubstituted guanidines, including those with tert-butyl groups, for their urease inhibition and anti-leishmanial activities, finding significant activity in some compounds (Murtaza et al., 2011).
    • Sączewski and Balewski (2013) reviewed the development and therapeutic applications of guanidine-containing compounds, highlighting their potential in drug discovery processes (Sączewski & Balewski, 2013).
  • Catalysis and Chemical Reactions :

    • Wild, Schön, and Himmel (2017) reported the use of redox-active guanidines, which could include derivatives of 1-(4-tert-Butylphenyl)guanidine, as catalysts in the oxidation of organic molecules with dioxygen, highlighting their potential in green chemistry applications (Wild, Schön, & Himmel, 2017).

properties

IUPAC Name

2-(4-tert-butylphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-11(2,3)8-4-6-9(7-5-8)14-10(12)13/h4-7H,1-3H3,(H4,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOKWLKBYFUNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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